N4-(2,2-dimethylpropyl)pyrimidine-4,6-diamine
Description
N4-(2,2-Dimethylpropyl)pyrimidine-4,6-diamine (CAS: 1784336-45-3) is a pyrimidine derivative featuring a bulky 2,2-dimethylpropyl (neopentyl) group at the N4 position of the pyrimidine-4,6-diamine scaffold. The compound is commercially available for research purposes, with pricing tiers ranging from 375.00 € for 50 mg to 1,025.00 € for 500 mg .
Properties
IUPAC Name |
4-N-(2,2-dimethylpropyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-9(2,3)5-11-8-4-7(10)12-6-13-8/h4,6H,5H2,1-3H3,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUZXKZXURFIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=NC=NC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2-dimethylpropyl)pyrimidine-4,6-diamine typically involves the reaction of pyrimidine-4,6-diamine with 2,2-dimethylpropyl halide under basic conditions . The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N4-(2,2-dimethylpropyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The amino groups at the 4 and 6 positions can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N4-(2,2-dimethylpropyl)pyrimidine-4,6-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N4-(2,2-dimethylpropyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The neopentyl group in the target compound introduces steric bulk, which may enhance metabolic stability compared to smaller substituents (e.g., diallyl in or morpholinopropyl in ).
- Biological Relevance : The imidazo[4,5-b]pyridine analog () demonstrates potent kinase inhibition, whereas derivatives with thiazole-trimethoxyphenyl groups () target antiproliferative pathways. The target compound’s biological profile remains unexplored in the provided evidence.
Physicochemical and Functional Insights
- Neopentyl vs. Morpholinopropyl Substituents: The neopentyl group’s hydrophobicity may reduce aqueous solubility compared to the morpholinopropyl group, which contains a polar morpholine ring. This could influence pharmacokinetic properties such as absorption and distribution .
- Trifluoromethoxy vs. Trimethoxyphenyl Groups : The trifluoromethoxy group () offers electron-withdrawing effects and metabolic resistance, whereas trimethoxyphenyl moieties () may enhance DNA intercalation or tubulin binding in anticancer contexts .
Commercial and Research Utility
- The target compound is marketed at premium prices (e.g., 1,025.00 €/500 mg ), suggesting specialized applications in hit-to-lead optimization.
- In contrast, derivatives like 4l and 4m () are tailored for anticancer screening, emphasizing structure-activity relationship (SAR) studies around the pyrimidine core .
Biological Activity
N4-(2,2-dimethylpropyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to a broader class of pyrimidines that are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness as an inhibitor of cyclin-dependent kinases (CDK) such as CDK2 and CDK9. The compound showed IC50 values of 83 nM and 65 nM against these targets respectively, indicating potent inhibitory action in various tumor cell lines, including triple-negative breast cancer (TNBC) cells .
Table 1: Anticancer Activity of this compound
| Target Enzyme | IC50 Value (nM) | Cell Line Tested |
|---|---|---|
| CDK2 | 83 | MDA-MB-231 (TNBC) |
| CDK9 | 65 | MDA-MB-231 (TNBC) |
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it has potential as an antimicrobial agent against various pathogens. The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For instance:
- CDK Inhibition : The compound binds to the ATP-binding site of cyclin-dependent kinases, preventing their activation and leading to cell cycle arrest in the G2/M phase .
- Antimicrobial Action : It may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
Case Studies
- Study on Anticancer Activity : A comprehensive study on the efficacy of various pyrimidine derivatives highlighted the superior activity of this compound against breast cancer cell lines. The study employed flow cytometry to analyze cell cycle distribution and apoptosis rates upon treatment with the compound .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. Results indicated that it exhibited a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
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